molecular formula C18H24ClNO4 B2482756 Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride CAS No. 473568-01-3

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride

Cat. No.: B2482756
CAS No.: 473568-01-3
M. Wt: 353.84
InChI Key: DBHAMQPKPZODLO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core, a piperidine ring, and various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in a wide range of pharmaceuticals, suggesting a variety of potential mechanisms of action .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed . This compound could potentially be a subject of future research in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzofuran core.

    Functional Group Modifications: Various functional groups, such as hydroxyl and ester groups, are introduced through standard organic reactions like esterification, hydroxylation, and others.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Various electrophiles like alkyl halides, acyl chlorides, etc.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the piperidine ring.

    Methyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is unique due to the presence of both the piperidine ring and the benzofuran core, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4.ClH/c1-3-22-18(21)16-12(2)23-15-8-7-14(20)13(17(15)16)11-19-9-5-4-6-10-19;/h7-8,20H,3-6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHAMQPKPZODLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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